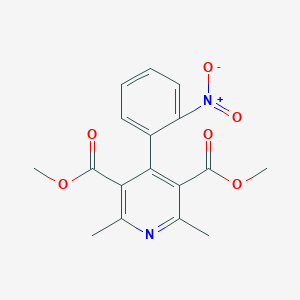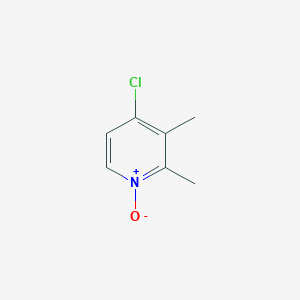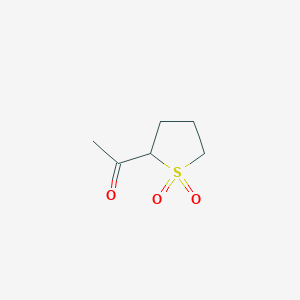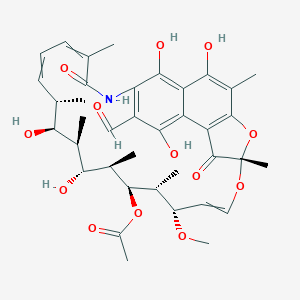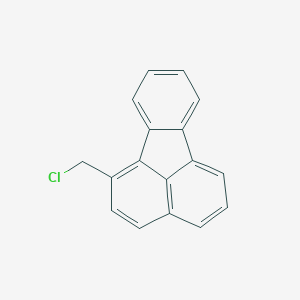
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Phenyldiazinone and is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, pain, and fever. Additionally, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- are diverse and depend on the specific application. In general, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of bacteria and fungi. In cancer cells, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- induces apoptosis, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is its high yield and purity. This makes it a reliable and efficient compound to work with. Additionally, this compound has been extensively studied, and its effects are well-documented. However, one limitation of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Direcciones Futuras
There are several future directions for the study of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-. One potential area of research is the development of new synthetic methods that are even more efficient and reliable. Another area of research is the investigation of the compound's effects on specific signaling pathways and mechanisms. Additionally, further research is needed to determine the optimal dosage and administration of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- for specific applications. Finally, the potential use of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in combination with other drugs or therapies should be explored.
Métodos De Síntesis
The synthesis of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a straightforward process that involves the reaction of 3,6-dihydro-5,6-dimethyl-1,2-phenylenediamine with carbon dioxide. This reaction is carried out in the presence of a catalyst such as zinc oxide, and the resulting product is purified through recrystallization. The yield of the product is high, and the purity is excellent, making this method an efficient and reliable way to synthesize 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-.
Aplicaciones Científicas De Investigación
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent. In addition, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been studied for its ability to inhibit the growth of bacteria and fungi.
Propiedades
Número CAS |
105889-05-2 |
|---|---|
Nombre del producto |
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5,6-dimethyl-6-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-11(2,15-10(14)13-12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
CWZAHGNWKZHUDH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
SMILES canónico |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



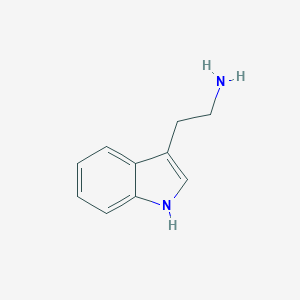
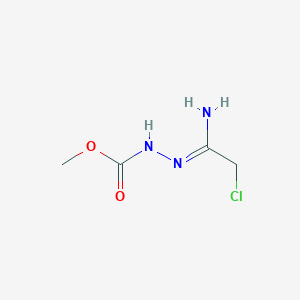
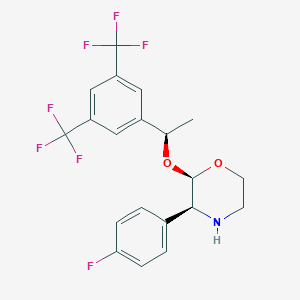
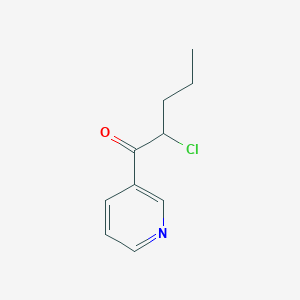
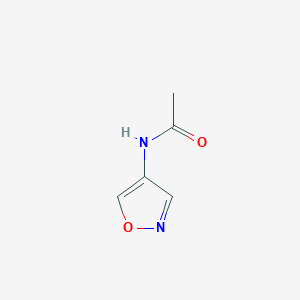
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
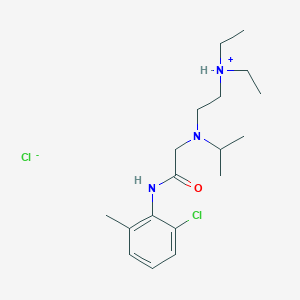
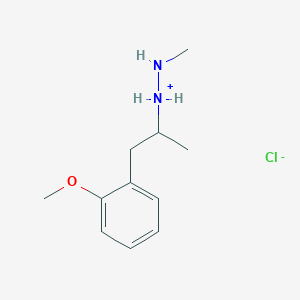
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
